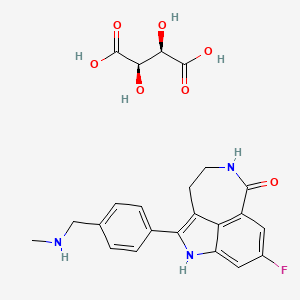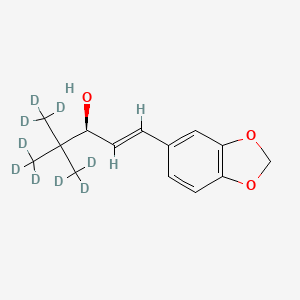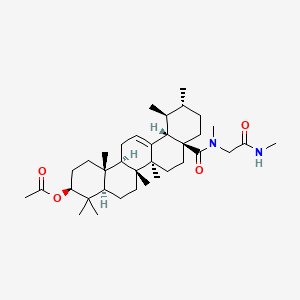
Senp1-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Senp1-IN-3 is a small molecule inhibitor that targets sentrin-specific protease 1 (SENP1). SENP1 is a protein involved in the deSUMOylation process, which is crucial for regulating various cellular processes, including apoptosis, angiogenesis, and transcription. SENP1 is highly expressed in several cancers, making it a potential target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Senp1-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitor. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process while maintaining high purity and yield. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, as well as using advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Senp1-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups .
Scientific Research Applications
Senp1-IN-3 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the role of SENP1 in various chemical processes.
Biology: Helps in understanding the biological functions of SENP1 and its involvement in cellular processes like apoptosis and angiogenesis.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit SENP1 activity and suppress tumor growth.
Industry: Used in the development of new therapeutic agents targeting SENP1 for cancer treatment.
Mechanism of Action
Senp1-IN-3 exerts its effects by binding to the active site of SENP1, thereby inhibiting its deSUMOylation activity. This inhibition leads to the accumulation of SUMOylated proteins, which can affect various cellular pathways. SENP1 is involved in the regulation of transcription factors, cell cycle proteins, and signaling pathways such as the hypoxia-inducible factor 1-alpha (HIF-1α) pathway .
Comparison with Similar Compounds
Similar Compounds
Resveratrol: A natural compound that also inhibits SENP1 activity.
ZINC33916875: A compound identified from the ZINC database as a potential SENP1 inhibitor.
Uniqueness of Senp1-IN-3
This compound is unique due to its high specificity and potency in inhibiting SENP1. Unlike other inhibitors, it has been shown to effectively suppress tumor growth in various cancer models, making it a promising candidate for cancer therapy .
Properties
Molecular Formula |
C36H58N2O4 |
|---|---|
Molecular Weight |
582.9 g/mol |
IUPAC Name |
[(3S,4aR,6aR,6bS,8aS,11R,12S,12aS,14aR,14bR)-4,4,6a,6b,11,12,14b-heptamethyl-8a-[methyl-[2-(methylamino)-2-oxoethyl]carbamoyl]-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl] acetate |
InChI |
InChI=1S/C36H58N2O4/c1-22-13-18-36(31(41)38(10)21-29(40)37-9)20-19-34(7)25(30(36)23(22)2)11-12-27-33(6)16-15-28(42-24(3)39)32(4,5)26(33)14-17-35(27,34)8/h11,22-23,26-28,30H,12-21H2,1-10H3,(H,37,40)/t22-,23+,26+,27-,28+,30+,33+,34-,35-,36+/m1/s1 |
InChI Key |
CMYOMWCIRQWAOZ-ZDIFQBRASA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)C)C)C)[C@@H]2[C@H]1C)C)C(=O)N(C)CC(=O)NC |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C)C(=O)N(C)CC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


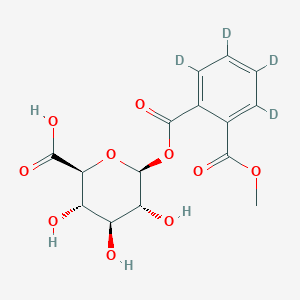

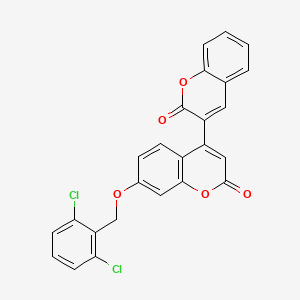
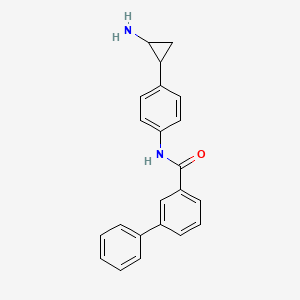
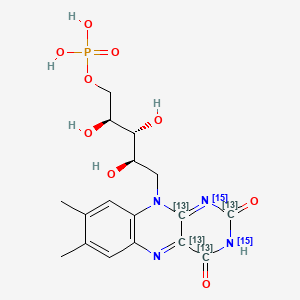
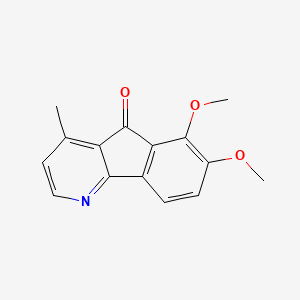
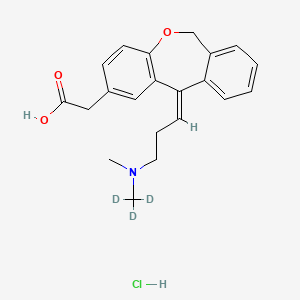
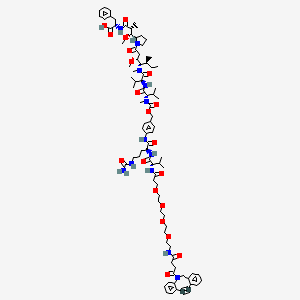
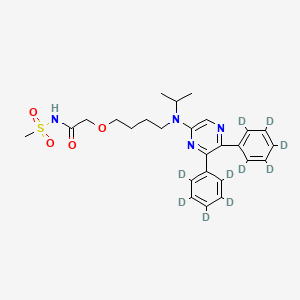
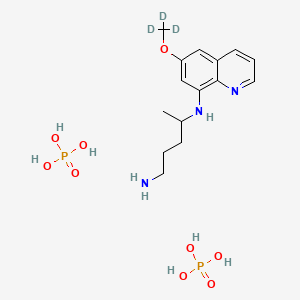
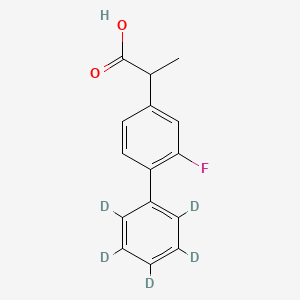
![[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12420024.png)
